5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione
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Overview
Description
The compound 5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione is a complex organic molecule that features a piperazine ring substituted with a trifluoromethylphenyl group
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylphenyl piperazine structure have been found to interact with various receptors, including serotonin receptors
Mode of Action
The exact mode of action of F6548-3402 is currently unknown. Compounds with similar structures have been found to promote the release of serotonin
Biochemical Pathways
If it does indeed influence serotonin levels, it could potentially impact various serotonin-dependent pathways, including mood regulation, sleep, and digestion .
Result of Action
If it does modulate serotonin levels, it could potentially have effects on mood, sleep, and other serotonin-regulated functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The trifluoromethylphenyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents such as trifluoromethylphenyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : The piperazine ring can be oxidized using strong oxidizing agents.
- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution : The trifluoromethyl group can be substituted with other functional groups under appropriate conditions .
- Oxidation : Potassium permanganate or chromium trioxide.
- Reduction : Lithium aluminum hydride or sodium borohydride.
- Substitution : Halogenated reagents such as trifluoromethylphenyl halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .
Scientific Research Applications
This compound has several applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a ligand in receptor binding studies.
- Medicine : Explored for its potential therapeutic properties, particularly in the development of new drugs.
- Industry : Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds:
- 1-(4-Trifluoromethylphenyl)piperazine : A simpler analog with similar structural features.
- 1-(3-Trifluoromethylphenyl)piperazine : Another analog with the trifluoromethyl group in a different position.
- 1-Phenylpiperazine : Lacks the trifluoromethyl group but shares the piperazine core.
Uniqueness: The unique combination of the trifluoromethylphenyl group and the piperazine ring in this compound provides distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N5OS/c27-26(28,29)17-4-3-5-18(15-17)32-10-12-33(13-11-32)24(35)16-8-9-19-21(14-16)31-25(36)34-22-7-2-1-6-20(22)30-23(19)34/h1-9,14-15H,10-13H2,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFAVJNUGNVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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